molecular formula C31H38N2O13 B15124347 Moexiprilat Acyl--D-glucuronide

Moexiprilat Acyl--D-glucuronide

Cat. No.: B15124347
M. Wt: 646.6 g/mol
InChI Key: GRZLEQLIJFMAST-UHFFFAOYSA-N
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Description

Overview of Glucuronidation as a Phase II Biotransformation Pathway

Glucuronidation is a pivotal Phase II biotransformation pathway, essential for the detoxification and elimination of a wide array of substances from the body. xcode.lifenih.gov This process involves the enzymatic addition of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. wikipedia.org This conjugation reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov

The primary function of glucuronidation is to increase the water solubility of xenobiotics (foreign compounds such as drugs and toxins) and endogenous compounds (like bilirubin (B190676) and hormones), thereby facilitating their excretion via urine or bile. wikipedia.orgnih.gov This metabolic process generally leads to the formation of less toxic and more easily transportable compounds. xcode.life Glucuronidation reactions can occur with various functional groups on the substrate molecule, including hydroxyl, carboxyl, amino, and thiol groups, leading to the formation of different types of glucuronides.

Significance of Acyl Glucuronides in Xenobiotic Metabolism and Disposition

Acyl glucuronides are a specific class of metabolites formed when a carboxylic acid group of a xenobiotic is conjugated with glucuronic acid. tandfonline.com While glucuronidation is typically viewed as a detoxification process, acyl glucuronides have drawn considerable scientific attention due to their chemical reactivity. nih.gov

These metabolites are esters and are known to be labile. tandfonline.comnih.gov They can undergo intramolecular acyl migration, where the acyl group moves around the glucuronic acid ring, forming various positional isomers. tandfonline.com More critically, the electrophilic nature of the carbonyl carbon in the acyl group makes these metabolites reactive towards nucleophilic sites on macromolecules. ingentaconnect.com This reactivity can lead to the covalent binding of the acyl glucuronide to proteins and, in some cases, nucleic acids. nih.gov Such binding can alter the structure and function of these biological macromolecules, potentially leading to cellular dysfunction or the formation of neoantigens that can trigger immune responses. nih.govnih.gov The stability and reactivity of an acyl glucuronide are influenced by the electronic and steric properties of the parent drug molecule. tandfonline.com

Table 1: Comparison of Glucuronide Types

Glucuronide Type Functional Group on Aglycone Linkage General Reactivity Example
Ether Glucuronide Hydroxyl (-OH) Ether Generally stable Morphine-3-glucuronide
Ester (Acyl) Glucuronide Carboxylic Acid (-COOH) Ester Reactive, can undergo hydrolysis and acyl migration Moexiprilat (B1677388) Acyl-β-D-glucuronide
N-Glucuronide Amine (-NH2) N-glycosidic Stability varies Lamotrigine N-glucuronide
S-Glucuronide Thiol (-SH) S-glycosidic Generally stable Dithiothreitol glucuronide

Contextualization of Moexiprilat as an Angiotensin-Converting Enzyme Inhibitor Prodrug Metabolite

Moexipril (B10654) is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to its active form. nih.govdrugbank.com It belongs to the class of drugs known as angiotensin-converting enzyme (ACE) inhibitors. nih.gov The primary therapeutic action of moexipril is mediated through its active metabolite, moexiprilat. drugbank.com

The conversion of moexipril to moexiprilat occurs through the hydrolysis of an ethyl ester group. nih.gov This biotransformation is thought to be catalyzed by carboxyesterases, with the liver being a significant, though not the sole, site of this conversion. drugbank.comnih.gov Moexiprilat is a potent inhibitor of ACE, an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the vasoconstrictor angiotensin II. drugbank.com By inhibiting ACE, moexiprilat leads to vasodilation and a reduction in blood pressure. youtube.com

Following its therapeutic action, moexiprilat undergoes further metabolism, including conjugation with glucuronic acid to form Moexiprilat Acyl-β-D-glucuronide.

Rationale for Academic Research on Moexiprilat Acyl-D-glucuronide

The academic interest in Moexiprilat Acyl-β-D-glucuronide stems primarily from the known reactivity of acyl glucuronides as a chemical class. nih.gov Research into this specific metabolite is crucial for a complete understanding of the disposition and potential toxicological profile of moexipril.

Key areas of investigation include:

Chemical Stability and Reactivity: Determining the half-life of Moexiprilat Acyl-β-D-glucuronide and its propensity for acyl migration and hydrolysis is essential for accurately characterizing its behavior in biological systems. tandfonline.comnih.gov

Covalent Binding to Proteins: Investigating whether Moexiprilat Acyl-β-D-glucuronide covalently binds to plasma and tissue proteins is a critical aspect of its safety assessment. nih.gov Such binding could have implications for immunogenicity and idiosyncratic drug reactions. nih.govnih.gov

Pharmacokinetics and Excretion: Understanding the formation, distribution, and elimination of Moexiprilat Acyl-β-D-glucuronide is vital for a comprehensive pharmacokinetic model of moexipril. This includes studying its transport by export pumps in the liver and kidneys. nih.gov

Biological Activity: Although glucuronides are often inactive, it is important to ascertain whether Moexiprilat Acyl-β-D-glucuronide retains any inhibitory activity towards ACE or interacts with other biological targets.

Properties

Molecular Formula

C31H38N2O13

Molecular Weight

646.6 g/mol

IUPAC Name

6-[2-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C31H38N2O13/c1-15(32-19(28(38)39)10-9-16-7-5-4-6-8-16)27(37)33-14-18-13-22(44-3)21(43-2)12-17(18)11-20(33)30(42)46-31-25(36)23(34)24(35)26(45-31)29(40)41/h4-8,12-13,15,19-20,23-26,31-32,34-36H,9-11,14H2,1-3H3,(H,38,39)(H,40,41)

InChI Key

GRZLEQLIJFMAST-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)OC)NC(CCC4=CC=CC=C4)C(=O)O

Origin of Product

United States

Formation and Enzymology of Moexiprilat Acyl D Glucuronide

Glucuronidation Pathway: Substrates and Biochemical Precursors

Glucuronidation involves the transfer of glucuronic acid from a high-energy donor molecule to a substrate, thereby increasing its water solubility and facilitating its excretion from the body. evitachem.com This process is crucial for the metabolism of a wide array of substances, including drugs, environmental toxins, and endogenous compounds. nih.gov

Uridine (B1682114) 5'-Diphosphate-Glucuronosyltransferase (UGT) Isoforms Catalyzing Acyl Glucuronidation

The enzymes responsible for catalyzing the transfer of glucuronic acid from UDPGA to a substrate are the Uridine 5'-diphosphate-glucuronosyltransferases (UGTs). oup.com These enzymes are a superfamily of proteins primarily located in the endoplasmic reticulum of various tissues, with the highest concentrations found in the liver. nih.govoup.com

Specific UGT1A and UGT2B Subfamilies Involved in Carboxylic Acid Glucuronidation

The UGT superfamily is divided into two main families, UGT1A and UGT2B, based on their gene structure and sequence homology. oup.comcapes.gov.br Both families contain isoforms that are capable of glucuronidating substrates containing a carboxylic acid group, leading to the formation of acyl glucuronides. nih.gov

The UGT1A subfamily is encoded by a single gene locus that gives rise to multiple isoforms through alternative splicing of different exon 1s with common exons 2-5. capes.gov.br Key isoforms within this subfamily known to be involved in drug metabolism include UGT1A1, UGT1A3, UGT1A4, UGT1A6, and UGT1A9. nih.gov For instance, UGT1A1, UGT1A3, and UGT1A6 have been identified as the primary enzymes responsible for the glucuronidation of D-luciferin in human liver microsomes. nih.gov

The UGT2B subfamily consists of individual genes that encode distinct UGT proteins. capes.gov.br Important members of this subfamily involved in drug metabolism include UGT2B7 and UGT2B15. nih.gov Notably, UGT2B7 is recognized for its role in the glucuronidation of a wide range of drugs. nih.gov

Table 1: Key UGT Isoforms in Drug Metabolism

Subfamily Isoform Notable Substrates/Functions
UGT1A UGT1A1 Bilirubin (B190676), various drugs nih.govcapes.gov.br
UGT1A3 Drugs, phenols capes.gov.br
UGT1A4 Drugs, amines capes.gov.br
UGT1A6 Planar phenols, drugs capes.gov.br
UGT1A9 Drugs, steroids nih.govnih.gov
UGT2B UGT2B7 Wide range of drugs, steroids, bile acids oup.comnih.gov

Reaction Phenotyping Studies for Moexiprilat (B1677388) Acyl-β-D-glucuronide Formation

Reaction phenotyping is an essential tool in drug development used to identify the specific enzymes responsible for a drug's metabolism. nih.govlabcorp.com This is particularly important for drugs that undergo glucuronidation to anticipate potential drug-drug interactions and variability in patient response due to genetic polymorphisms in UGT enzymes. nih.gov

While specific reaction phenotyping studies exclusively focused on moexiprilat are not extensively detailed in the public domain, the general approach involves incubating the drug with a panel of recombinant human UGT isoforms to determine which enzymes exhibit the highest catalytic activity towards the formation of the glucuronide metabolite. nih.govevotec.com Given that moexiprilat possesses a carboxylic acid moiety, it is plausible that isoforms from both the UGT1A and UGT2B subfamilies are involved in its glucuronidation. The formation of Moexiprilat Acyl-β-D-glucuronide is a result of the enzymatic transfer of glucuronic acid to the carboxyl group of moexiprilat, a reaction catalyzed by UDP-glucuronosyltransferases. evitachem.com

Role of Carboxylesterases in the Bioconversion of Moexipril (B10654) to Moexiprilat

Moexipril is administered as a prodrug, meaning it is pharmacologically inactive until it is converted to its active form, moexiprilat, in the body. nih.gov This bioactivation occurs through the hydrolysis of the ethyl ester group of moexipril. nih.gov The enzymes responsible for this crucial conversion are carboxylesterases.

In Vitro Enzymatic Models for Glucuronidation Characterization

To study and characterize the glucuronidation of compounds like moexiprilat, various in vitro enzymatic models are employed. annualreviews.org These models are indispensable for predicting a drug's metabolic fate in humans and for identifying potential drug-drug interactions. nih.govsemanticscholar.org

Commonly used in vitro systems include:

Human Liver Microsomes (HLM): These are subcellular fractions of the liver that contain a high concentration of UGT enzymes and are a standard tool for studying phase II metabolism. nih.govnih.gov

Human Intestinal Microsomes (HIM): These are used to investigate the role of the intestine in first-pass metabolism, as several UGT isoforms are also expressed in the gastrointestinal tract. nih.gov

Recombinant UGT Isoforms: These are individual UGT enzymes expressed in cell lines (e.g., baculovirus-infected insect cells or mammalian cell lines). nih.govevotec.com They are essential for reaction phenotyping to pinpoint which specific UGT isoform is responsible for metabolizing a drug. nih.gov

Table 2: Comparison of In Vitro Models for Glucuronidation Studies

Model Advantages Disadvantages
Human Liver Microsomes (HLM) Contains a full complement of UGT enzymes; well-established model. nih.gov Inter-individual variability; presence of competing enzymes. nih.gov
Human Intestinal Microsomes (HIM) Allows for the study of intestinal metabolism. nih.gov Lower enzyme concentrations compared to HLM.

| Recombinant UGT Isoforms | Identifies the contribution of specific isoforms; no competing reactions. nih.govevotec.com | May not fully reflect the in vivo environment; requires scaling factors for in vivo predictions. evotec.com |

These in vitro models, often used in combination, provide a comprehensive picture of the glucuronidation pathway of a drug candidate, from the identification of the responsible enzymes to the kinetics of the reaction. annualreviews.orgresearchgate.net

Human Liver Microsomes (HLM)

Human liver microsomes (HLM) serve as a crucial in vitro tool for investigating the metabolic fate of xenobiotics, including the glucuronidation of drugs like moexiprilat. HLM are vesicles derived from the endoplasmic reticulum of human liver cells and contain a rich complement of drug-metabolizing enzymes, most notably the UGTs.

Studies involving the incubation of moexiprilat with HLM in the presence of the co-factor uridine diphosphate-glucuronic acid (UDPGA) are fundamental to characterizing the formation of Moexiprilat Acyl-β-D-glucuronide. This experimental setup mimics the physiological environment of the liver, allowing for the determination of key kinetic parameters that govern the rate of metabolite formation.

While specific research detailing the kinetic parameters for moexiprilat glucuronidation in HLM is not extensively available in the public domain, the general methodology for such an investigation is well-established. It would typically involve incubating varying concentrations of moexiprilat with a fixed amount of HLM and UDPGA. The rate of Moexiprilat Acyl-β-D-glucuronide formation would then be measured at different time points using analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

From such experiments, key kinetic constants like the Michaelis-Menten constant (K_m) and the maximum velocity (V_max) can be derived. The K_m value represents the substrate concentration at which the reaction rate is half of V_max and is an indicator of the enzyme's affinity for the substrate. V_max reflects the maximum rate of the enzymatic reaction. These parameters are vital for predicting the in vivo clearance of moexiprilat via the glucuronidation pathway.

A study on the metabolism of the prodrug moexipril to moexiprilat confirmed the utility of human liver microsomes in studying its biotransformation, although it did not extend to the glucuronidation of moexiprilat itself. nih.gov The formation of moexiprilat was observed to be the sole metabolite detected after microsomal treatment of moexipril. nih.gov

Table 1: Hypothetical Kinetic Parameters for Moexiprilat Acyl-β-D-glucuronide Formation in Human Liver Microsomes

ParameterValueUnitDescription
K_mData not availableµMMichaelis-Menten constant, indicating the substrate concentration at half-maximal velocity.
V_maxData not availablepmol/min/mg proteinMaximum reaction velocity, representing the highest rate of glucuronide formation.
CL_intData not availableµL/min/mg proteinIntrinsic clearance, calculated as V_max / K_m, representing the metabolic capacity of the enzyme system.

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for moexiprilat glucuronidation in HLM are not publicly available.

Reactivity and Biotransformation Pathways of Moexiprilat Acyl D Glucuronide

Chemical Stability and Degradation Kinetics

Acyl glucuronides are known for their chemical instability under physiological conditions. nih.govnih.gov Their degradation proceeds primarily through two competing pathways: hydrolysis of the ester bond and intramolecular acyl migration. nih.gov

The ester linkage in Moexiprilat (B1677388) Acyl-β-D-glucuronide is susceptible to hydrolysis, a reaction that cleaves the glucuronic acid moiety from the moexiprilat molecule, regenerating the active drug. This process can occur both enzymatically, catalyzed by β-glucuronidases, and non-enzymatically. nih.gov The rate of hydrolysis is influenced by pH, with the conjugate being most stable at an acidic pH (around 2-4) and less stable at physiological pH (7.4). nih.gov

A key feature of acyl glucuronide reactivity is intramolecular acyl migration. nih.govnih.gov In this non-enzymatic process, the acyl group (moexiprilat) migrates from its initial 1-O-β position to the adjacent hydroxyl groups on the glucuronic acid ring, forming positional isomers. This results in a complex mixture of 2-O-, 3-O-, and 4-O-acyl isomers. nih.gov These isomers are generally not substrates for β-glucuronidase, meaning they cannot be hydrolyzed back to the parent drug by this enzyme. nih.gov The migration process is thought to be a critical step leading to the formation of reactive intermediates that can covalently bind to proteins. nih.gov

The process of acyl migration is complex and can be influenced by the structure of the aglycone. For instance, studies on other acyl glucuronides have shown that the rate of migration can be stereoselective. nih.gov

Illustrative Example of Acyl Glucuronide Isomerization:

While specific data for Moexiprilat Acyl-β-D-glucuronide is not available, the table below illustrates the typical isomers formed from an acyl glucuronide.

Isomer Description
1-O-β-acyl glucuronideThe initial, biosynthesized conjugate.
2-O-acyl glucuronideFormed by migration of the acyl group to the C-2 hydroxyl of the glucuronic acid.
3-O-acyl glucuronideFormed by migration of the acyl group to the C-3 hydroxyl of the glucuronic acid.
4-O-acyl glucuronideFormed by migration of the acyl group to the C-4 hydroxyl of the glucuronic acid.

pH: As mentioned, acyl glucuronides are generally more stable at acidic pH and degrade more rapidly at neutral or alkaline pH. For example, the half-life of zomepirac (B1201015) glucuronide at pH 7.4 and 37°C was found to be 27 minutes. nih.gov

Temperature: Higher temperatures generally increase the rate of degradation.

Structure of the Aglycone: The electronic and steric properties of the carboxylic acid drug (the aglycone) play a significant role. Electron-withdrawing groups near the carboxyl group tend to decrease stability (shorter half-life), while bulky substituents can sterically hinder acyl migration and increase stability. nih.govnih.gov

Buffer Composition: The type and concentration of buffer salts can also affect the degradation rate.

Illustrative Degradation Half-Lives of Various Acyl Glucuronides at pH 7.4:

The following table provides examples of degradation half-lives for different acyl glucuronides, demonstrating the influence of the aglycone structure. Note that these are not data for Moexiprilat Acyl-β-D-glucuronide.

Acyl Glucuronide Half-life (t½) at pH 7.4
Zomepirac glucuronide27 minutes nih.gov
Tolmetin glucuronideFaster degradation rate compared to ketoprofen (B1673614) glucuronides nih.gov
4-Nitrobenzoic acid glucuronide0.9 hours nih.gov
4-Propoxybenzoic acid glucuronide106.6 hours nih.gov

Mechanisms of Covalent Binding to Endogenous Biomolecules

The reactivity of acyl glucuronides, particularly after acyl migration, can lead to the formation of covalent adducts with endogenous macromolecules, most notably proteins. nih.govnih.gov This covalent binding is thought to be a potential mechanism underlying the idiosyncratic toxicities observed with some carboxylic acid-containing drugs. researchgate.net

In this mechanism, a nucleophilic group on a protein (such as the amino group of lysine (B10760008) or the hydroxyl group of serine) directly attacks the electrophilic carbonyl carbon of the acyl glucuronide. mdpi.com This results in the transfer of the acyl group (moexiprilat) to the protein and the release of glucuronic acid. This process, also known as acylation, can occur with the initial 1-O-β isomer as well as the rearranged positional isomers. nih.gov

Glycation is a more complex mechanism that is initiated by the intramolecular acyl migration of the acyl glucuronide. The rearranged isomers can exist in equilibrium with an open-chain aldehyde form. This aldehyde can then react with a primary amine on a protein (e.g., the ε-amino group of a lysine residue) to form a Schiff base (imine). nih.govnih.gov This Schiff base can then undergo an Amadori rearrangement to form a stable ketoamine adduct. nih.gov This process results in the covalent attachment of both the aglycone and the glucuronic acid moiety to the protein. nih.gov

The formation of these protein adducts can potentially alter the structure and function of the target proteins, which may trigger an immune response or other toxicological events. nih.gov

Stereoselective Adduct Formation with Proteins (e.g., UDP-Glucuronosyltransferases)

A notable characteristic of acyl glucuronides is their ability to form covalent adducts with nucleophilic sites on proteins. nih.govnih.gov This process is of significant interest as it has been implicated in the idiosyncratic drug toxicities observed with some carboxylic acid-containing drugs. nih.gov The formation of these adducts can occur through two primary mechanisms: transacylation and glycation. nih.gov In the transacylation pathway, the acyl group of the glucuronide is directly transferred to a nucleophilic amino acid residue on a protein. nih.gov The glycation mechanism is more complex and involves the initial intramolecular rearrangement of the acyl group from the 1-β position to other positions on the glucuronic acid moiety, which can then lead to the formation of reactive intermediates that bind to proteins. nih.gov

Research on other acyl glucuronides, particularly those of nonsteroidal anti-inflammatory drugs (NSAIDs), has demonstrated that this adduct formation can be stereoselective. nih.gov For instance, studies with ketoprofen-acyl glucuronide have shown that different diastereomers can exhibit varying rates of covalent binding to proteins. nih.gov The R-diastereomer of ketoprofen-acyl glucuronide has been observed to form higher amounts of covalent adducts with cellular proteins, including those in cytosolic, mitochondrial, and nuclear fractions, compared to the S-diastereomer. nih.gov

Furthermore, the very enzymes responsible for the formation of acyl glucuronides, the UGTs, can themselves be targets for adduction. nih.gov This has been demonstrated for various NSAID acyl glucuronides, where covalent binding to different UGT isoforms has been quantified. nih.gov The extent of adduct formation can vary depending on the specific UGT isoform and the structure of the acyl glucuronide. nih.gov While direct experimental data on the stereoselective adduct formation of Moexiprilat Acyl-β-D-glucuronide with proteins is not extensively available in the public domain, the principles established from studies on other acyl glucuronides suggest that such stereoselectivity is a plausible characteristic of its reactivity profile. The chirality of the moexiprilat molecule could influence the conformation of the glucuronide metabolite, thereby affecting its interaction with and covalent modification of proteins.

Below is a table summarizing findings on the stereoselective covalent adduct formation of other NSAID acyl glucuronides with organelle proteins, which serves as an illustrative example of the potential reactivity of acyl glucuronides like Moexiprilat Acyl-β-D-glucuronide.

CompoundOrganelle FractionCovalent Adduct Formation (pmol/mg protein)
Diclofenac-AG Cytosol~150
Microsomes~100
Mitochondria~50
Nuclei~125
R-Ketoprofen-AG Cytosol~120
Microsomes~90
Mitochondria~40
Nuclei~100
S-Ketoprofen-AG Cytosol~80
Microsomes~70
Mitochondria~30
Nuclei~75
Note: Data is illustrative and based on general findings for NSAID acyl glucuronides to demonstrate the principle of stereoselective adduct formation. nih.gov Specific values for Moexiprilat Acyl-β-D-glucuronide are not available.

Non-Enzymatic and Enzymatic Hydrolysis Processes

Moexiprilat Acyl-β-D-glucuronide, like other acyl glucuronides, is susceptible to hydrolysis, which involves the cleavage of the ester bond to release moexiprilat and glucuronic acid. evitachem.com This hydrolysis can occur through both non-enzymatic and enzymatic pathways.

Non-Enzymatic Hydrolysis:

The chemical stability of acyl glucuronides in aqueous solution is influenced by factors such as pH and the inherent structure of the aglycone. nih.gov The degradation of these compounds often follows first-order kinetics and is a composite of hydrolysis and intramolecular acyl migration. nih.gov The half-life of an acyl glucuronide under physiological conditions is a key indicator of its chemical reactivity. nih.gov Generally, acyl glucuronides of α-substituted aryl acetic acids and other structurally hindered carboxylic acids tend to be more stable. nih.gov While specific kinetic data for the non-enzymatic hydrolysis of Moexiprilat Acyl-β-D-glucuronide is not readily found in published literature, its structure would suggest a certain degree of susceptibility to spontaneous hydrolysis.

Enzymatic Hydrolysis:

The enzymatic hydrolysis of glucuronide conjugates is primarily catalyzed by β-glucuronidases, a class of hydrolase enzymes. covachem.com These enzymes are found in various tissues and are also produced by intestinal microflora. nih.govcovachem.com The efficiency of enzymatic hydrolysis can be influenced by several factors, including the source of the β-glucuronidase, pH, and temperature. nih.govsigmaaldrich.com Different isoforms of β-glucuronidase can exhibit varying substrate specificities and catalytic activities. cdc.govmdpi.com For instance, recombinant β-glucuronidases have been developed to provide more consistent and efficient hydrolysis for analytical purposes in drug metabolism studies. mdpi.comnih.gov

The hydrolysis of Moexiprilat Acyl-β-D-glucuronide by β-glucuronidases is a critical step in the enterohepatic circulation of moexiprilat. After biliary excretion of the glucuronide into the intestine, bacterial β-glucuronidases can cleave the conjugate, releasing the active drug moexiprilat, which can then be reabsorbed. This process can prolong the pharmacological effect of the drug.

The table below provides a comparative overview of the hydrolysis efficiency of different β-glucuronidase enzymes on various types of glucuronide conjugates, illustrating the general principles of enzymatic hydrolysis that would apply to Moexiprilat Acyl-β-D-glucuronide.

Enzyme SourceSubstrate TypeTypical Incubation Time for >90% HydrolysisOptimal Temperature
Helix pomatiaO-glucuronides1-4 hours37-55°C
N-glucuronides4-24 hours37-55°C
Escherichia coli (recombinant)O-glucuronides15-60 minutes37-60°C
N-glucuronides30-60 minutes37-60°C
B-One™ (recombinant)O-glucuronides5-15 minutesRoom Temperature - 55°C
N-glucuronides5-15 minutesRoom Temperature - 55°C
Note: This table presents generalized data for different enzyme sources and substrate types to illustrate the variability in enzymatic hydrolysis. cdc.govmdpi.comnih.gov Specific data for Moexiprilat Acyl-β-D-glucuronide is not available.

Analytical Methodologies for Moexiprilat Acyl D Glucuronide Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the cornerstone for the analysis of Moexiprilat (B1677388) Acyl-β-D-glucuronide. The coupling of liquid chromatography's separation power with the sensitive and specific detection capabilities of mass spectrometry is essential for distinguishing the glucuronide from its parent compound, Moexiprilat, and other metabolites in complex biological matrices like plasma and urine. nih.govresearchgate.neteurekaselect.com The significant difference in lipophilicity between moexipril (B10654) and its metabolite moexiprilat, as evidenced by their retention times in HPLC, underscores the necessity of chromatographic separation prior to mass analysis. oup.com

Acyl glucuronides, as a class of metabolites, are known to be unstable and can undergo hydrolysis back to the parent drug or isomerization via acyl migration at physiological pH. currentseparations.comresearchgate.netnih.gov This reactivity presents a significant challenge in their bioanalysis, necessitating careful method development to ensure accurate quantification. nih.gov LC-MS/MS methods are preferred for their ability to directly measure the glucuronide conjugates without the need for enzymatic hydrolysis, which was a common practice in older methods. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of Moexiprilat Acyl-β-D-glucuronide, providing highly accurate mass measurements. This capability allows for the confident determination of the elemental composition of the metabolite and its fragments, which is fundamental to its initial identification. nih.gov

A key challenge in analyzing glucuronide metabolites is confirming the site of conjugation. Chemical derivatization coupled with LC-HRMS offers an effective solution to differentiate between acyl-, O-, and N-glucuronides. nih.gov This technique relies on the predictable mass shifts that occur when specific functional groups are derivatized. For instance, derivatizing carboxyl groups can result in a specific mass increase, confirming the presence of an acyl glucuronide like Moexiprilat Acyl-β-D-glucuronide. nih.gov

Derivatization ReactionTarget Functional GroupMass Shift (Da)
Esterification (with ethanol) after Thionyl Chloride ActivationCarboxyl+28.031
Silylation (with 1-(trimethylsilyl)imidazole)Hydroxyl+72.040
This table illustrates predictable mass shifts from derivatization reactions used in conjunction with HRMS to identify glucuronide types. Data sourced from a study on general glucuronide differentiation. nih.gov

Tandem Mass Spectrometry (MS/MS, MSn) for Structural Elucidation and Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of Moexiprilat Acyl-β-D-glucuronide. It provides detailed information about the molecule's structure by fragmenting a selected precursor ion and analyzing the resulting product ions. eurjchem.comresearchgate.net A common technique used is Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions. eurjchem.comnih.gov

A characteristic fragmentation pathway for acyl glucuronides under tandem mass spectrometry is the neutral loss of the glucuronic acid moiety. currentseparations.comnih.gov This cleavage results in a specific mass difference that is a hallmark of glucuronide conjugates.

Ionization ModePrecursor IonCharacteristic Neutral LossProduct Ion
Negative[M-H]⁻C₆H₈O₆ (176.0321 Da)Deprotonated Aglycone (Moexiprilat)
Positive[M+H]⁺C₆H₈O₆ (176.0321 Da)Protonated Aglycone (Moexiprilat)
This table details the characteristic neutral loss fragmentation pattern observed for glucuronide conjugates in tandem mass spectrometry. currentseparations.comnih.gov The charge may also remain on the glucuronic acid moiety (m/z = 193 in negative mode). currentseparations.com

While MS/MS is powerful for detection, isomers of acyl glucuronides often exhibit similar fragmentation patterns, making their differentiation by mass spectrometry alone difficult. currentseparations.comresearchgate.net This limitation highlights the critical need for effective chromatographic separation prior to mass analysis.

Ultra-Performance Liquid Chromatography (UPLC) Integration

The integration of Ultra-Performance Liquid Chromatography (UPLC) with mass spectrometry represents a significant advancement in the analysis of metabolites like Moexiprilat Acyl-β-D-glucuronide. UPLC utilizes columns with smaller particle sizes (<2 µm), which provides higher resolution, greater peak capacity, and faster analysis times compared to traditional HPLC.

For metabolomics studies, UPLC-MS is highly effective, particularly for analyzing complex biological samples such as plasma or urine. Sample preparation can be straightforward, often involving a simple protein precipitation step followed by centrifugation. The enhanced separation efficiency of UPLC helps to reduce matrix effects like ion suppression, leading to more reliable and sensitive quantification of low-level metabolites.

Chromatographic Separation Techniques

The separation of Moexiprilat Acyl-β-D-glucuronide from its parent compound and potential isomers is a critical step in its analysis. This is primarily achieved through liquid chromatography, though gas chromatography has also been employed following derivatization.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Isomer Separation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for the chromatographic separation of moexiprilat and its metabolites. nih.goveurekaselect.comoup.com The technique is essential for resolving the various isomers of acyl glucuronides, which cannot be distinguished by their mass spectral fragmentation patterns alone. currentseparations.comresearchgate.net

A typical RP-HPLC method for acyl glucuronide isomer separation involves a C18 or similar stationary phase and a gradient elution. currentseparations.comresearchgate.neteurjchem.com The mobile phase often consists of an aqueous component, such as an ammonium (B1175870) acetate (B1210297) buffer, and an organic modifier like acetonitrile. currentseparations.comresearchgate.net Adjusting the gradient profile allows for the fine-tuning of the separation to resolve the closely eluting isomers. currentseparations.com

ParameterTypical Condition
Stationary PhaseC18 or Octyl Silica eurekaselect.comeurjchem.com
Mobile Phase AAcetonitrile/Water/Formic Acid or Ammonium Acetate Buffer currentseparations.comeurjchem.com
Mobile Phase BAcetonitrile currentseparations.com
Elution ModeGradient currentseparations.comresearchgate.net
DetectionUV or Mass Spectrometry nih.goveurekaselect.com
This table summarizes typical conditions for the RP-HPLC separation of moexiprilat metabolites and other acyl glucuronides.

Gas Chromatography-Mass Spectrometry (GC-MS) Coupled with Derivatization

While less common than LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of moexiprilat. However, due to the low volatility and polar nature of moexiprilat and its glucuronide, a derivatization step is mandatory to make the analytes suitable for GC analysis. oup.comnih.govjfda-online.com

The derivatization process for moexipril and moexiprilat is a two-step procedure:

Methylation: The carboxylic acid groups are converted to methyl esters using a reagent like diazomethane. nih.gov

Acylation: The amine groups are converted to trifluoroacetamides using trifluoroacetic anhydride. nih.gov

This chemical modification increases the volatility and thermal stability of the compounds, allowing them to pass through the GC column. oup.comresearchgate.net The separation can then be monitored by mass spectrometry, often using negative-ion chemical ionization (NICI-MS) to detect specific fragment ions. oup.comnih.gov

AnalyteDerivatization StepsMonitored Fragment Ion (m/z)
MoexiprilMethylation & Trifluoroacetylation302
MoexiprilatMethylation & Trifluoroacetylation288
This table outlines the derivatization process and resulting fragment ions used for the GC-NICI-MS analysis of moexipril and moexiprilat. oup.comnih.gov

The requirement for this multi-step derivatization has limited the widespread use of GC-MS for this application in favor of more direct LC-MS methods. oup.com

Chemical Derivatization Strategies for Selective Acyl Glucuronide Identification

Chemical derivatization is a powerful strategy in analytical chemistry to enhance the detectability of an analyte or to selectively identify a specific class of compounds within a complex mixture. For acyl glucuronides like Moexiprilat Acyl-β-D-glucuronide, derivatization can confirm the identity of the conjugate type and improve analytical performance in techniques such as liquid chromatography-mass spectrometry (LC-MS).

A highly specific and rapid method for the identification of acyl glucuronides involves derivatization with hydroxylamine (B1172632). nih.govresearchgate.net This reaction is based on the nucleophilic displacement of the glucuronic acid moiety by hydroxylamine, which results in the formation of a stable hydroxamic acid derivative of the parent aglycone (moexiprilat) and free glucuronic acid. researchgate.net

The key advantage of this method is its specificity; the reaction conditions are mild enough that other common glucuronide conjugates, such as those formed at alkyl or aromatic amine sites, remain inert. nih.gov This specificity makes the formation of the hydroxamic acid a definitive fingerprint for the presence of an acyl glucuronide, obviating the need for extensive sample purification or isolation of the metabolite prior to analysis. nih.govresearchgate.net The reaction can be performed directly on biological extracts, and the resulting mass shift is readily detected by mass spectrometry, confirming the original presence of the acyl glucuronide conjugate. researchgate.net

Table 1: Hydroxylamine Derivatization Reaction Summary

FeatureDescriptionReference
Reagent Hydroxylamine (NH₂OH) nih.gov
Substrate Acyl Glucuronide (e.g., Moexiprilat Acyl-β-D-glucuronide) researchgate.net
Product Corresponding Hydroxamic Acid (e.g., Moexiprilat hydroxamic acid) researchgate.net
Mechanism Nucleophilic displacement (aminolysis) of the glucuronic acid moiety researchgate.net
Selectivity Highly selective for acyl glucuronides over N- or O-glucuronides nih.gov
Application Confirmatory test for acyl glucuronide identification in complex matrices researchgate.net

While hydroxylamine is excellent for confirming acyl glucuronides, other methods can differentiate between various types of glucuronide conjugates (acyl-, O-, and N-glucuronides) when a molecule has multiple potential sites for glucuronidation. One such approach involves a dual-derivatization process coupled with high-resolution mass spectrometry. researchgate.net

This method uses different reagents to selectively target specific functional groups present on the aglycone and its glucuronide metabolite. For instance, carboxyl groups can be esterified (e.g., with ethanol (B145695) after activation with thionyl chloride), while hydroxyl groups can be silylated (e.g., using 1-(trimethylsilyl)imidazole). researchgate.net By analyzing the predictable mass shifts that occur upon derivatization, analysts can deduce the number and type of free carboxyl and hydroxyl groups on the metabolite. This information, when compared with the underivatized molecule, allows for the unambiguous determination of the conjugation site and thus the glucuronide type. researchgate.net The distinct mass shifts for each derivatized functional group provide a clear signature for identifying acyl-, O-, or N-glucuronides. researchgate.net

Table 2: Derivatization for Glucuronide Isomer Differentiation

Functional GroupDerivatization ReagentResulting Mass Shift (Da)Glucuronide Type IndicatedReference
CarboxylThionyl chloride / Ethanol+28.031Identifies free carboxyl groups, helping to rule out acyl glucuronide if present. researchgate.net
Hydroxyl1-(trimethylsilyl)imidazole+72.040Identifies free hydroxyl groups, helping to rule out O-glucuronide if present. researchgate.net

Sample Preparation Techniques for Biological Matrices

The analysis of Moexiprilat Acyl-β-D-glucuronide from biological fluids such as plasma or urine requires robust sample preparation to remove interfering substances and concentrate the analyte. Acyl glucuronides are known to be unstable, particularly at physiological pH, which makes careful sample handling crucial to prevent hydrolysis back to the aglycone. nih.gov

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex biological matrices. opentrons.commdpi.com For the analysis of moexiprilat and its glucuronide conjugate, a reversed-phase SPE sorbent is typically employed. A method for the simultaneous determination of moexipril and moexiprilat from human plasma utilized C18 cartridges for extraction. nih.gov

A general SPE procedure involves four main steps:

Conditioning: The sorbent (e.g., C8 or C18) is pre-treated with a solvent like methanol (B129727), followed by water or a buffer to prepare it for sample interaction. opentrons.commdpi.com

Loading: The biological sample (e.g., plasma, often pre-treated or diluted) is passed through the cartridge. Moexiprilat and its glucuronide, being relatively non-polar compared to salts and other matrix components, will be retained on the sorbent. opentrons.com

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove hydrophilic impurities and non-specifically bound matrix components. opentrons.commdpi.com

Elution: A strong organic solvent, such as methanol or acetonitrile, is used to disrupt the interaction between the analytes and the sorbent, eluting them into a clean collection tube for subsequent analysis by LC-MS/MS. opentrons.commdpi.com

The selection of the appropriate sorbent and elution solvents is critical for achieving high recovery and a clean extract. For instance, a study optimizing the extraction of several drugs from plasma found that a C8 phase with methanol as the elution solvent provided excellent recovery (>92%). mdpi.com

Enzymatic hydrolysis is a common and effective technique used in drug metabolism studies and clinical testing to analyze glucuronidated metabolites. covachem.comsigmaaldrich.com The enzyme β-glucuronidase is used to specifically cleave the glucuronic acid moiety from the drug conjugate, releasing the parent aglycone (in this case, moexiprilat). covachem.com

This process is particularly valuable because the direct analysis of the highly polar glucuronide conjugate can be challenging. For example, polar metabolites are often poorly retained on standard reversed-phase chromatography columns, which complicates their separation and quantification. sigmaaldrich.com By converting the metabolite back to the less polar aglycone, chromatographic performance and detection sensitivity by LC-MS/MS are often improved. covachem.comnih.gov

The efficiency of the hydrolysis reaction is dependent on several factors, including the source of the enzyme (e.g., E. coli, abalone, limpet), enzyme concentration, pH, temperature, and incubation time. sigmaaldrich.comsigmaaldrich.com These parameters must be optimized for the specific glucuronide being analyzed to ensure complete cleavage without degrading the analyte. sigmaaldrich.com For example, some studies have shown that E. coli β-glucuronidase can effectively hydrolyze O-glucuronides at neutral pH, while being less effective against N-glucuronides under the same conditions. nih.gov The successful application of this technique confirms the presence of a glucuronide conjugate and allows for its indirect quantification through the measurement of the released aglycone.

Preclinical Pharmacokinetics of Moexiprilat Acyl D Glucuronide

In Vitro Pharmacokinetic Characterization

In vitro models are fundamental in early drug development to predict the metabolic fate of a compound in vivo. For Moexiprilat (B1677388) Acyl-β-D-glucuronide, these studies primarily involve assessing its formation and stability in various biological matrices and its potential to influence drug-metabolizing enzymes.

Metabolic Stability Assessment in Preclinical Species Microsomes

Metabolic stability assays using liver microsomes from different preclinical species are crucial for evaluating the rate at which a compound is metabolized. researchgate.netutsouthwestern.edu These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly UDP-glucuronosyltransferases (UGTs), which are responsible for glucuronidation. evitachem.comnih.gov

The stability of Moexiprilat Acyl-β-D-glucuronide itself is a key consideration. Acyl glucuronides are known to be potentially reactive metabolites that can undergo hydrolysis and intramolecular rearrangement. nih.govnih.gov The stability of this metabolite is typically assessed by incubating it with liver microsomes from various species (e.g., rat, mouse) and monitoring its degradation over time using analytical techniques like LC-MS/MS. researchgate.netnih.gov The intrinsic clearance (CLint) can then be calculated to predict the hepatic clearance in vivo. nih.gov

To specifically assess the formation of Moexiprilat Acyl-β-D-glucuronide, its parent compound, moexiprilat, is incubated with liver microsomes in the presence of the necessary cofactor, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA). nih.gov The rate of formation of the glucuronide metabolite provides an indication of the efficiency of the glucuronidation pathway in that species.

Table 1: Illustrative Data on the Metabolic Stability of Acyl Glucuronides in Liver Microsomes

SpeciesIntrinsic Clearance (CLint) of Acyl Glucuronide (µL/min/mg protein)Half-life (t½) of Acyl Glucuronide (min)
RatData not availableData not available
MouseData not availableData not available
DogData not availableData not available
HumanData not availableData not available

Note: Specific quantitative data for Moexiprilat Acyl-β-D-glucuronide was not available in the public domain. The table structure is provided for illustrative purposes based on typical metabolic stability studies.

Enzyme Induction and Inhibition Potential (UGTs) in Liver Microsomes

It is important to determine if Moexiprilat Acyl-β-D-glucuronide can induce or inhibit the activity of UGT enzymes. criver.com Such interactions could lead to drug-drug interactions if co-administered with other drugs that are also metabolized by UGTs. criver.combioivt.com

Enzyme Inhibition: Inhibition studies are conducted by incubating Moexiprilat Acyl-β-D-glucuronide with human liver microsomes and a known UGT substrate. nih.govnih.gov The activity of the UGT enzyme is measured by the rate of formation of the substrate's glucuronide metabolite. A decrease in the formation of the metabolite in the presence of Moexiprilat Acyl-β-D-glucuronide would indicate inhibition. The concentration at which 50% of the enzyme activity is inhibited (IC50) is then determined. nih.govnih.gov

Enzyme Induction: To assess enzyme induction potential, hepatocytes are typically used instead of microsomes, as they contain the cellular machinery for gene transcription and protein synthesis. utsouthwestern.edu However, initial screening can sometimes be performed using specific in vitro systems. Regulatory guidelines often recommend evaluating interactions with key UGT isoforms such as UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7. bioivt.comresearchgate.net

Table 2: Illustrative Data on UGT Inhibition Potential of a Test Compound

UGT IsoformIC50 (µM)
UGT1A1Data not available
UGT1A3Data not available
UGT1A9Data not available
UGT2B7Data not available

Note: Specific quantitative data for Moexiprilat Acyl-β-D-glucuronide was not available in the public domain. The table structure is provided for illustrative purposes based on typical UGT inhibition studies.

In Vivo Animal Models for Studying Glucuronide Disposition

In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Moexiprilat Acyl-β-D-glucuronide in a whole organism. These studies help to bridge the gap between in vitro findings and the expected pharmacokinetic profile in humans.

Rodent Models (e.g., Mice, Rats)

Rodent models, particularly rats and mice, are commonly used in early preclinical pharmacokinetic studies due to their well-characterized physiology and the availability of established experimental protocols. nih.gov After administration of moexipril (B10654) or moexiprilat to these animals, blood, urine, and feces samples are collected at various time points. The concentrations of both the parent drug and Moexiprilat Acyl-β-D-glucuronide are then measured to determine key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life. These models have been successfully used to predict the pharmacokinetics of other acyl glucuronides and their parent compounds. nih.gov

Non-Rodent Models (e.g., Dogs, Pigs)

While rodent models are valuable, non-rodent species like dogs and pigs can sometimes provide a more predictive model for human pharmacokinetics due to similarities in their metabolic enzyme profiles and physiology. nih.gov For instance, the dog is a frequently used non-rodent species in preclinical toxicology and pharmacokinetic studies. Similar to rodent studies, the disposition of moexiprilat and its acyl glucuronide metabolite would be characterized by analyzing biological samples following drug administration. Comparing the pharmacokinetic profiles across different species helps in understanding inter-species differences in drug metabolism and disposition.

Elucidation of Elimination Pathways

The hydrophilic nature of Moexiprilat Acyl-β-D-glucuronide, due to the attached glucuronic acid moiety, facilitates its excretion from the body. nih.gov The primary routes of elimination for glucuronide conjugates are typically via urine and bile. nih.gov

Renal Excretion Mechanisms

Without specific studies on Moexiprilat Acyl-β-D-glucuronide, it is not possible to provide quantitative data on its renal clearance in preclinical species.

Biliary Excretion and Potential for Enterohepatic Recirculation

Detailed preclinical studies quantifying the biliary excretion of Moexiprilat Acyl-β-D-glucuronide in species such as rats, dogs, and monkeys are not described in the available literature. Biliary excretion is a common pathway for the elimination of glucuronide metabolites, particularly for compounds with higher molecular weights. elifesciences.org

Enterohepatic recirculation is a process where a drug or its metabolite is excreted in the bile, reabsorbed from the intestine, and returned to the liver. This can prolong the presence of the compound in the body. nih.gov For enterohepatic recirculation of a glucuronide metabolite to occur, it typically requires hydrolysis back to the parent compound by intestinal microflora. elifesciences.org There is no direct evidence from the reviewed literature to confirm or quantify the extent of enterohepatic recirculation of Moexiprilat Acyl-β-D-glucuronide in preclinical models. Studies with other drugs have demonstrated substantial enterohepatic recycling of their metabolites in rats. nih.gov

Comparative Species-Specific Differences in Moexiprilat Glucuronidation and Disposition

Significant species differences in drug metabolism, including glucuronidation, are well-documented for various compounds and are crucial for the extrapolation of preclinical data to humans. semanticscholar.orgresearchgate.net

In the case of moexipril, preclinical studies have been conducted in rats and dogs to evaluate its antihypertensive effects. nih.gov One in vitro study using liver microsomes found that rat liver preparations were more effective at converting moexipril to its active metabolite, moexiprilat, than human liver cell lines. researchgate.net This suggests that there are species-specific differences in the initial phase of moexipril metabolism.

However, specific comparative data on the glucuronidation of moexiprilat and the subsequent disposition of Moexiprilat Acyl-β-D-glucuronide across different preclinical species like rats, dogs, and monkeys are not detailed in the available scientific literature. General studies on drug metabolism have highlighted that non-human primates are genetically closest to humans, while dogs are frequently used in toxicological studies due to extensive historical data. elifesciences.org The choice of an appropriate animal model depends on the specific metabolic pathways of the drug candidate. elifesciences.org For instance, differences in the expression and activity of UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for glucuronidation, can lead to significant variations in drug metabolism and disposition between species. longdom.orgnih.gov

Due to the lack of specific preclinical data for Moexiprilat Acyl-β-D-glucuronide, a detailed comparative table of its glucuronidation and disposition across different species cannot be constructed at this time.

Mechanistic Pharmacodynamics of Moexiprilat Acyl D Glucuronide

Assessment of Pharmacological Inactivity of the Glucuronide Metabolite

Glucuronidation is a primary phase II metabolic pathway that enhances the water solubility of xenobiotics, thereby facilitating their excretion. Generally, the addition of a bulky, hydrophilic glucuronic acid moiety to a drug molecule renders it pharmacologically inactive. In the case of Moexiprilat (B1677388) Acyl-β-D-glucuronide, the conjugation occurs at the carboxylic acid group of moexiprilat. This structural modification is anticipated to sterically hinder the binding of the metabolite to the active site of the angiotensin-converting enzyme (ACE).

While some commercial sources describe Moexiprilat Acyl-β-D-glucuronide as an "active metabolite," the prevailing scientific consensus is that glucuronide conjugates are typically inactive. The therapeutic effect of moexipril (B10654) is primarily attributed to its active metabolite, moexiprilat. nih.gov The glucuronide metabolite is thought to serve mainly as a transport and elimination form of the drug. One vendor of the compound notes that it functions by undergoing enzymatic cleavage to release the active aglycone, moexiprilat, which then inhibits ACE. evitachem.com This suggests that the glucuronide itself is not the active pharmacological agent.

Table 1: Assessment of Pharmacological Activity of Moexiprilat Acyl-β-D-glucuronide

Parameter Finding/Inference Supporting Rationale
ACE Inhibition Generally considered inactive or significantly less active than moexiprilat.The bulky glucuronide group likely prevents effective binding to the ACE active site. Glucuronidation is a major detoxification and elimination pathway.
Primary Role Functions as a metabolite for transport and excretion.Enhances water solubility, facilitating renal and biliary clearance. evitachem.com
Contribution to Therapeutic Effect Indirect, through in vivo conversion back to the active moexiprilat.The primary therapeutic action is from the parent aglycone, moexiprilat. nih.govevitachem.com

Potential for Reversibility to the Active Aglycone (Moexiprilat) In Vivo

A key aspect of the pharmacodynamics of acyl glucuronides is their potential for in vivo hydrolysis back to the active parent drug. This process of deconjugation can be catalyzed by various enzymes present in the body, effectively creating a cycle where the active drug is regenerated from its "inactive" metabolite. This can prolong the therapeutic effect of the parent drug.

Acyl glucuronides are known to be relatively unstable, and their hydrolysis can be facilitated by enzymes such as β-glucuronidases and esterases. nih.govnih.gov These enzymes are found in various tissues, including the liver, kidney, and gut. nih.govnih.gov The in vivo conversion of Moexiprilat Acyl-β-D-glucuronide back to moexiprilat is therefore a plausible and significant event. evitachem.com This enzymatic cleavage would release the active moexiprilat, allowing it to exert its ACE-inhibiting effects. The stability and rate of hydrolysis of acyl glucuronides can be influenced by several factors, including pH and the specific enzymes present in different tissues and species. nih.govnih.gov

Table 2: Factors Influencing In Vivo Reversion of Moexiprilat Acyl-β-D-glucuronide

Factor Description Potential Impact on Moexiprilat Regeneration
β-Glucuronidases Hydrolase enzymes that cleave glucuronide conjugates. covachem.comPresent in various tissues and can hydrolyze the glucuronide, releasing active moexiprilat. nih.govnih.gov
Esterases Enzymes that hydrolyze esters.May contribute to the hydrolysis of the acyl link between moexiprilat and glucuronic acid. nih.gov
Tissue Distribution of Enzymes Enzymes are present in the liver, kidneys, and gut.Hydrolysis can occur at multiple sites in the body, influencing local and systemic drug concentrations.
pH The stability of acyl glucuronides can be pH-dependent.Variations in pH in different body compartments may affect the rate of non-enzymatic hydrolysis.

Mechanistic Interactions with Biological Systems Beyond Excretion

Beyond their role in excretion and potential for reversion to the active drug, acyl glucuronides are recognized as reactive metabolites that can interact with biological systems in other ways. A significant interaction is the covalent binding of acyl glucuronides to macromolecules, particularly proteins. nih.govmdpi.comnih.gov This reactivity is a subject of interest in toxicology and drug safety assessment.

The mechanism of covalent binding is thought to involve two primary pathways: transacylation and glycation. In transacylation, the acyl group of the glucuronide is transferred directly to a nucleophilic residue on a protein. In the glycation pathway, the acyl glucuronide undergoes intramolecular rearrangement (acyl migration), and the rearranged product then reacts with protein amino groups to form a Schiff base, which can lead to stable adducts. nih.govmdpi.com

Studies on other drugs that form acyl glucuronides have shown that these metabolites can bind to a variety of proteins, including serum albumin and tissue proteins. nih.gov For example, the acyl glucuronide of mycophenolic acid has been found to form adducts with several proteins in kidney tissue. nih.gov While specific studies on the covalent binding of Moexiprilat Acyl-β-D-glucuronide are not currently available, the general reactivity of acyl glucuronides suggests that this potential exists. Such interactions could theoretically influence protein function or elicit an immune response, although the clinical significance of this for moexipril is not established.

Table 3: Potential Mechanistic Interactions of Moexiprilat Acyl-β-D-glucuronide

Interaction Mechanism Potential Biological Consequence
Covalent Protein Binding Transacylation or glycation following acyl migration. nih.govmdpi.comFormation of drug-protein adducts, which could potentially alter protein function or trigger an immune response.
Target Proteins Based on studies of other acyl glucuronides, potential targets include serum albumin and various tissue proteins. nih.govThe specific protein targets of Moexiprilat Acyl-β-D-glucuronide have not been identified.
Cellular Effects Interactions with intracellular proteins.Could potentially influence cellular processes, though this is speculative without specific data.

Mechanistic Drug Drug Interactions Involving Moexiprilat Acyl D Glucuronide

Inhibition of UGT Enzymes by Co-Administered Xenobiotics Affecting Glucuronidation

The formation of Moexiprilat (B1677388) Acyl-β-D-glucuronide is dependent on the activity of UGT enzymes. Co-administration of xenobiotics that inhibit these specific UGT isoforms can lead to a decrease in the rate of moexiprilat glucuronidation. This inhibition can result in elevated plasma concentrations of the active drug, moexiprilat, potentially altering its efficacy and safety profile. UGT enzymes, particularly the UGT1A and UGT2B families, are responsible for the glucuronidation of a vast number of drugs. nih.govsolvobiotech.com

Inhibition of UGTs can be competitive, non-competitive, or uncompetitive, and the clinical significance depends on the potency of the inhibitor (Ki or IC50 value) and the plasma concentrations achieved by the inhibiting drug. solvobiotech.comresearchgate.net For instance, if a co-administered drug is a potent inhibitor of the primary UGT enzyme responsible for moexiprilat's metabolism, a significant increase in moexiprilat exposure is possible. While the specific UGT isoforms that metabolize moexiprilat have not been definitively identified in publicly available literature, several drugs are known to be broad-spectrum or isoform-specific UGT inhibitors. fda.govnih.gov The co-administration of such compounds could theoretically impact the disposition of moexiprilat.

For example, probenecid (B1678239) is a known inhibitor of UGT1A4 and UGT2B7, while atazanavir (B138) is a potent inhibitor of UGT1A1. fda.govtandfonline.com Should these isoforms be involved in moexiprilat glucuronidation, their inhibition could lead to clinically relevant interactions. The U.S. Food and Drug Administration (FDA) recognizes the potential for such interactions and provides guidance on evaluating the DDI potential of new chemical entities that undergo glucuronidation. fda.govnih.gov

Table 1: Examples of Clinically Relevant UGT Inhibitors

UGT EnzymeInhibitor(s)Comments
UGT1A1Atazanavir, Belumosudil, Asciminib, Canagliflozin, PexidartinibAtazanavir also inhibits CYP3A. researchgate.netfda.govnih.gov
UGT1A4Pexidartinib, ProbenecidProbenecid also inhibits OAT1 and OAT3. fda.govnih.gov
UGT1A9Belumosudil, Canagliflozin, Mefenamic Acid, ProbenecidMefenamic acid also inhibits UGT2B7. researchgate.netfda.govnih.gov
UGT2B7Pexidartinib, Probenecid, Sauchinone fda.govnih.govmdpi.com
This table is not exhaustive and is based on available clinical and in vitro data. The specific interaction with moexiprilat has not been established.

Induction of UGT Enzymes by Co-Administered Xenobiotics Altering Moexiprilat Glucuronidation

Conversely to inhibition, the co-administration of certain xenobiotics can increase the expression of UGT enzymes, a process known as induction. nih.gov This induction accelerates the rate of glucuronidation, leading to enhanced clearance of the substrate drug. In the case of moexiprilat, induction of the relevant UGT isoforms would increase the formation of Moexiprilat Acyl-β-D-glucuronide, thereby decreasing the plasma concentration and potentially the therapeutic effect of the active drug, moexiprilat. youtube.com

Enzyme induction is a slower process than inhibition, often taking several days to reach its maximum effect, as it involves the synthesis of new enzyme protein. nih.gov The effect also dissipates gradually upon discontinuation of the inducing agent. nih.gov The induction of drug-metabolizing enzymes is a well-recognized mechanism for DDIs and can lead to treatment failure. nih.gov

Several drugs are known potent inducers of UGT enzymes. For example, rifampin is a broad-spectrum inducer affecting UGT1A1, UGT1A4, and UGT1A9. fda.gov Other antiepileptic drugs such as carbamazepine (B1668303) and phenobarbital (B1680315) are also known inducers of various UGT isoforms. fda.govdrugbank.com If a patient stabilized on moexipril (B10654) were to begin treatment with a potent UGT inducer, they might experience a reduction in blood pressure control due to the accelerated metabolism of moexiprilat.

Table 2: Examples of Clinically Relevant UGT Inducers

UGT EnzymeInducer(s)Comments
UGT1A1Carbamazepine, Efavirenz, Phenobarbital, Rifampin, St. John's Wort fda.govdrugbank.com
UGT1A4Carbamazepine, Phenobarbital, Phenytoin, Rifampin fda.gov
UGT1A9Rifampin fda.gov
This table is not exhaustive and is based on available clinical data. The specific interaction with moexiprilat has not been established.

Impact on the Metabolic Clearance and Disposition of Co-Administered Drugs

While often considered inactive detoxification products, acyl glucuronides are chemically reactive metabolites that can covalently bind to proteins. nih.govnih.gov Furthermore, there is growing evidence that some acyl glucuronide metabolites are not inert but can act as inhibitors of drug-metabolizing enzymes and transporters. hyphadiscovery.comdntb.gov.ua This creates a potential mechanism whereby Moexiprilat Acyl-β-D-glucuronide itself could perpetrate a drug-drug interaction by inhibiting the clearance of a co-administered drug.

A prominent example of this phenomenon is seen with the acyl glucuronide metabolites of gemfibrozil (B1671426) and clopidogrel, which are potent and selective inhibitors of the cytochrome P450 enzyme CYP2C8. hyphadiscovery.comdntb.gov.ua This interaction is clinically significant and has led to warnings against the co-administration of these drugs with CYP2C8 substrates. Similarly, the acyl glucuronide of febuxostat (B1672324) has been shown to be a potent inhibitor of the organic anion transporter 3 (OAT3). dntb.gov.ua

Although no studies have specifically investigated the inhibitory potential of Moexiprilat Acyl-β-D-glucuronide, its structural nature as an acyl glucuronide suggests that such an interaction is mechanistically plausible. nih.gov If Moexiprilat Acyl-β-D-glucuronide were to inhibit a major metabolic enzyme (e.g., a CYP or UGT isoform) or a drug transporter, it could decrease the clearance and increase the exposure of other drugs that are substrates for that pathway, potentially leading to adverse effects. The FDA guidance on drug metabolites acknowledges that acyl glucuronides may require additional safety assessments due to their potential reactivity. hyphadiscovery.comxenotech.com

Influence on the Overall Pharmacokinetic Profile of Moexiprilat (Active Drug)

Inhibition of UGTs:

Increased Moexiprilat Exposure: By slowing the conversion of moexiprilat to its glucuronide metabolite, UGT inhibition would lead to a higher area under the curve (AUC) and maximum concentration (Cmax) of moexiprilat.

Prolonged Half-Life: The elimination half-life of moexiprilat could be extended as a major clearance pathway is impeded. nih.gov

Altered Metabolite-to-Parent Ratio: The ratio of Moexiprilat Acyl-β-D-glucuronide to moexiprilat in plasma would decrease.

Induction of UGTs:

Decreased Moexiprilat Exposure: By accelerating the glucuronidation of moexiprilat, UGT induction would result in a lower AUC and Cmax of the active drug. youtube.com

Shortened Half-Life: The increased clearance would likely lead to a shorter elimination half-life for moexiprilat.

Altered Metabolite-to-Parent Ratio: The ratio of the glucuronide metabolite to the parent drug in plasma would increase.

These pharmacokinetic changes could have significant pharmacodynamic consequences. Increased exposure to moexiprilat due to UGT inhibition could enhance its blood pressure-lowering effect, while decreased exposure from UGT induction could lead to a loss of antihypertensive efficacy. Therefore, while specific data for Moexiprilat Acyl-β-D-glucuronide is lacking, the potential for clinically relevant drug-drug interactions mediated through the UGT pathway warrants consideration. nih.govnih.gov

Structure Reactivity and Structure Disposition Relationships for Moexiprilat Acyl D Glucuronide

Correlation of Structural Features with Acyl Glucuronide Stability and Reactivity

Several structural features of the aglycone (the moexiprilat (B1677388) portion) significantly influence the stability of the corresponding acyl glucuronide. These can be broadly categorized into electronic and steric effects. tandfonline.comnih.gov

Electronic Effects : The electrophilicity of the carbonyl carbon in the ester linkage is a primary driver of reactivity. This is influenced by the electronic properties of the aglycone structure. A strong correlation has been observed between the pKa of the parent carboxylic acid and the reactivity of its acyl glucuronide. tandfonline.comnih.gov Aglycones with lower pKa values (stronger acids) tend to form more reactive and less stable glucuronides due to increased positive charge density on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Steric Hindrance : The steric environment around the carbonyl group also plays a crucial role. Increased steric bulk near the ester bond can shield the carbonyl carbon from nucleophilic attack, whether from a water molecule (hydrolysis) or the neighboring hydroxyl groups on the glucuronic acid ring (acyl migration). tandfonline.comnih.gov For example, acyl glucuronides of acids with α-carbon substitution, particularly di-substitution, exhibit significantly longer half-lives and greater stability. acs.org

The stability is also highly dependent on environmental conditions, particularly pH. Acyl glucuronides are most stable under mildly acidic conditions (pH 2-5) and their degradation, particularly acyl migration, is accelerated at physiological pH (7.4) and under basic conditions. acs.orgresearchgate.netnih.gov

Table 1: Factors Influencing the Stability of Acyl Glucuronides

Factor Effect on Stability Rationale
pH Decreases as pH increases above 5.0 Base catalysis of hydrolysis and intramolecular acyl migration. acs.orgresearchgate.net
Temperature Decreases with increasing temperature Provides activation energy for degradation reactions. researchgate.net
Electronic Effects (Aglycone) Decreases with lower pKa of parent acid Increases electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack. tandfonline.comnih.gov

| Steric Hindrance (Aglycone) | Increases with bulkier groups near the ester bond | Shields the electrophilic carbonyl carbon from nucleophilic attack. tandfonline.comnih.gov |

To better predict the reactivity of acyl glucuronides, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular modeling have been employed. rsc.orgresearchgate.net

QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological or chemical activity. researchgate.net For acyl glucuronides, a QSAR model could correlate descriptors of the aglycone's structure (e.g., electronic parameters like Hammett constants, steric parameters, and hydrophobicity) with the experimentally determined degradation half-life of the conjugate. acs.org Such models can be valuable in early drug discovery to predict the potential for forming unstable glucuronide metabolites, thereby helping to select candidates with a lower risk of reactivity-related toxicity. nih.gov

Molecular modeling, particularly using density functional theory (DFT), has been used to model the transacylation reactions of acyl glucuronides. rsc.org These studies can calculate the activation energies for the intramolecular acyl migration steps. A close correlation has been found between the calculated activation energy and the experimentally observed degradation rate of the initial 1-β anomer. rsc.org Furthermore, these models can reveal subtle differences in molecular geometry, such as intramolecular hydrogen bonding, that can explain variations in reactivity among different acyl glucuronides. rsc.org

Structural Determinants Influencing Intramolecular Acyl Migration Rates

A defining characteristic of acyl glucuronides is their propensity to undergo intramolecular acyl migration. This non-enzymatic process involves the transfer of the acyl group (e.g., moexiprilat) from its initial, metabolically formed C-1 hydroxyl position to the other hydroxyl groups on the glucuronic acid ring (C-2, C-3, and C-4). tandfonline.comnih.gov This rearrangement is a key pathway of degradation under physiological conditions and is considered the predominant pathway over hydrolysis due to favorable entropy. tandfonline.comnih.gov

The process begins with the nucleophilic attack of the adjacent C-2 hydroxyl group on the carbonyl carbon of the 1-O-β-acyl ester, leading to the formation of positional isomers. researchgate.net Once formed, the 2-, 3-, and 4-O-acyl esters are no longer substrates for the β-glucuronidase enzyme, which can only cleave the 1-O-β-isomer. tandfonline.comnih.gov

The rate of acyl migration is governed by several factors:

Stereochemistry : For chiral drugs, the stereochemistry of the aglycone can influence the rate of acyl migration. The diastereomeric glucuronides of the (R)- and (S)-enantiomers of a drug can exhibit different migration kinetics. acs.orgresearchgate.net

pH : The reaction is significantly faster at physiological or basic pH compared to acidic pH. nih.gov

Table 2: Isomers Formed During Acyl Migration

Isomer Formation β-Glucuronidase Substrate? Reactivity
1-O-β-Acyl Glucuronide Initial enzymatic conjugate Yes The starting point for hydrolysis and migration. tandfonline.comnih.gov
2-O-Acyl Glucuronide Migration from C-1 No An intermediate in the migration to C-3 and C-4. tandfonline.comresearchgate.net
3-O-Acyl Glucuronide Migration from C-2 No Can undergo ring-opening to form a reactive aldehyde. researchgate.net

| 4-O-Acyl Glucuronide | Migration from C-2 | No | Can undergo ring-opening to form a reactive aldehyde. researchgate.net |

Relationship Between Chemical Structure and Protein Adduct Formation Potential

The chemical reactivity of acyl glucuronides, driven by their structure, underpins their ability to form covalent adducts with proteins. acs.org This irreversible binding can potentially alter protein function or trigger immune responses. acs.orgnih.gov The rate of degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation. rsc.org Generally, less stable acyl glucuronides that undergo rapid acyl migration are more likely to form protein adducts. nih.gov

Two primary mechanisms are proposed for protein adduct formation:

Transacylation (or Acylation) : This involves the direct nucleophilic attack by a reactive group on a protein (e.g., the amino group of lysine (B10760008) or the thiol group of cysteine) on the electrophilic carbonyl carbon of the acyl glucuronide. researchgate.netresearchgate.net This results in the transfer of the acyl group (the aglycone) to the protein, releasing glucuronic acid. This can occur with the initial 1-O-β-isomer as well as the migration isomers.

Glycation : This is an indirect mechanism that occurs after acyl migration. The 2-, 3-, or 4-O-acyl isomers can exist in equilibrium with an open-chain aldehyde form via ring-chain tautomerism. researchgate.net This aldehyde can then react with primary amine groups on proteins (e.g., lysine residues) to form a Schiff base, which can subsequently rearrange to a more stable, but still covalent, Amadori product. This mechanism results in the entire glucuronide-aglycone conjugate binding to the protein. researchgate.net

Impact of Moexiprilat Aglycone Structure on its Glucuronidation Pattern

Moexipril (B10654) is a prodrug that is metabolically hydrolyzed to its pharmacologically active form, moexiprilat. nih.gov The structure of moexiprilat contains a carboxylic acid functional group, which is the primary site for Phase II conjugation reactions. evitachem.com

The glucuronidation of moexiprilat is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which transfer glucuronic acid from the high-energy donor, UDP-glucuronic acid (UDPGA), to the carboxylic acid moiety of moexiprilat. nih.govevitachem.com This reaction results in the formation of an ester linkage, creating Moexiprilat Acyl-β-D-glucuronide.

Table 3: Compound Names Mentioned in the Article

Compound Name
Moexiprilat Acyl-β-D-glucuronide
Moexipril
Moexiprilat
Glucuronic acid

Future Research Directions and Methodological Advances

Development of Novel and Enhanced Analytical Techniques for Acyl Glucuronide Profiling

The inherent instability of acyl glucuronides presents significant analytical challenges. nih.gov Future research will focus on developing more robust and sensitive methods for their detection and quantification.

Current and Emerging Techniques:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This remains the cornerstone for analyzing acyl glucuronides. currentseparations.comresearchgate.net However, challenges persist, as isomers often exhibit similar fragmentation patterns, making their individual quantification difficult. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS offers greater mass accuracy, aiding in the differentiation of metabolites with similar nominal masses. nih.gov

Chemical Derivatization: Derivatizing acyl, O-, and N-glucuronides can create predictable mass shifts, allowing for their differentiation and structural elucidation using mass spectrometry. nih.govresearchgate.net For instance, a method involving thionyl chloride activation followed by ethanol (B145695) esterification for carboxyl groups, and silylation for hydroxyl groups, has shown promise. nih.gov

¹⁸O-Labeling: An improved stability assay based on the rate of ¹⁸O-incorporation from [¹⁸O] water provides a high-throughput method to assess the migration tendency of acyl glucuronides without the need for synthetic standards. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR-based methodologies can be used to track the disappearance of the anomeric resonance of the 1-β-acyl glucuronide, providing a direct measure of its stability. nih.gov

Future advancements will likely involve the integration of these techniques and the development of novel derivatization agents and more sophisticated mass spectrometry workflows to improve the speed and accuracy of acyl glucuronide profiling. acs.orgresearchgate.net

Refinement of In Vitro-In Vivo Extrapolation (IVIVE) Models for Acyl Glucuronide Disposition

Translating in vitro data on acyl glucuronide formation and reactivity to the in vivo situation is a major hurdle in drug development. nih.gov Refining IVIVE models is crucial for better prediction of human pharmacokinetics and potential toxicity.

Key Areas for Refinement:

Improved In Vitro Systems: While human liver microsomes are commonly used, they may not fully recapitulate the complex interplay of enzymes and transporters in the whole organ. nih.govresearchgate.net The use of more complex systems like primary human hepatocytes or organ-on-a-chip technology could provide more physiologically relevant data.

Kinetic Modeling: Developing more sophisticated pharmacokinetic models that account for the reversible nature of glucuronidation, enterohepatic recycling, and the impact of disease states is essential. nih.gov Such models have been successfully used to predict the pharmacokinetics of other acyl glucuronides and their parent compounds in various simulated disease states. nih.gov

Incorporation of Transporter Data: The disposition of acyl glucuronides is significantly influenced by transporters. Integrating data on transporter kinetics into IVIVE models will improve their predictive power.

Predictive Computational Modeling for Acyl Glucuronide Reactivity and Pharmacokinetic Fate

In silico approaches offer a cost-effective and rapid means to assess the potential risks associated with acyl glucuronide formation early in the drug discovery process. nih.govnih.gov

Current and Future Directions in Computational Modeling:

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models aim to correlate the chemical structure of a compound with its properties, such as the degradation half-life of its acyl glucuronide. nih.gov Important molecular features identified in these models include the number of quaternary carbons, ring complexity, Sanderson electronegativities, and dipole moment. nih.gov

Density Functional Theory (DFT): DFT calculations can be used to model the transacylation reaction of acyl glucuronides and have shown a close correlation between the calculated activation energy and the degradation rate. rsc.orgrsc.org

Partial Least Squares (PLS) Models: A PLS model has been developed that correlates the methyl ester hydrolysis half-life with the predicted ¹³C NMR chemical shift of the carbonyl carbon and steric descriptors, providing a completely in silico prediction of acyl glucuronide reactivity. nih.govresearchgate.net

Future work will focus on expanding the chemical space covered by these models and integrating them with pharmacokinetic data to provide a more holistic risk assessment. nih.govresearchgate.net

Comprehensive Investigation of Species-Specific Differences in Glucuronidation Capacity

Significant species differences exist in the expression and activity of UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for glucuronidation. nih.govmdpi.comnih.gov These differences can impact the metabolic profile of a drug and complicate the extrapolation of animal data to humans. mdpi.comnih.gov

Key Research Areas:

Comparative Studies: Direct comparison of glucuronidation kinetics in liver microsomes from different species (e.g., human, monkey, dog, rat, pig) is crucial for selecting the most appropriate animal model for preclinical studies. nih.govnel.edu For example, studies have shown that for certain substrates, pig and monkey microsomes show similarity to human UGT1A6 activity. nel.edu

Humanized Animal Models: The development of humanized UGT1 mice, which express human UGT1A enzymes, provides a promising tool to predict human drug glucuronidation and potential acyl glucuronide-associated toxicity, overcoming some of the limitations of traditional animal models. nih.gov

Reaction Phenotyping: Identifying the specific UGT isoforms responsible for the glucuronidation of a drug candidate is important, as different isoforms can have different substrate specificities and expression levels across species. nih.govnih.gov UGT1A1 and UGT2B7 are commonly studied isoforms. nih.gov

A deeper understanding of these species-specific differences is essential for accurate preclinical safety assessment and for predicting drug-drug interactions in humans. nih.gov

Exploration of Non-Canonical Roles or Interactions of Moexiprilat (B1677388) Acyl-β-D-glucuronide Beyond Detoxification

While glucuronidation is primarily viewed as a detoxification pathway, there is growing evidence that acyl glucuronides can have their own pharmacological or toxicological effects. nih.govdntb.gov.uanih.gov

Potential Non-Canonical Roles:

Pharmacological Activity: In some cases, acyl glucuronide metabolites can be pharmacologically active, sometimes even more potent than the parent drug. mdpi.comdntb.gov.ua For example, the acyl glucuronide of ibuprofen (B1674241) has been shown to have analgesic and anti-inflammatory effects. dntb.gov.ua

Enzyme Inhibition: Acyl glucuronides can act as inhibitors of drug-metabolizing enzymes, such as CYP2C8, leading to potential drug-drug interactions. hyphadiscovery.com

Protein Covalent Binding: The reactivity of acyl glucuronides can lead to their covalent binding to proteins, which is thought to be a potential mechanism of toxicity. nih.govnih.govresearchgate.net This can alter the function of the modified proteins or trigger an immune response. nih.govnih.gov

Interaction with Transporters: Acyl glucuronides can be substrates or inhibitors of various drug transporters, affecting their own disposition as well as that of other drugs. dntb.gov.ua

Q & A

Basic Research Questions

Q. What methodologies are recommended for identifying and characterizing Moexiprilat Acyl-β-D-glucuronide in biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) for high sensitivity and specificity. Structural confirmation can be achieved via nuclear magnetic resonance (NMR) to resolve stereochemistry, particularly critical for distinguishing acyl migration isomers . Stability studies during sample preparation should include pH control (e.g., buffering to pH 4–5) and immediate freezing at -80°C to minimize hydrolysis and intramolecular rearrangement .

Q. How does the pH-dependent instability of Moexiprilat Acyl-β-D-glucuronide influence experimental design in pharmacokinetic studies?

  • Methodological Answer : Design protocols to account for time- and pH-dependent degradation. For plasma sampling, use pre-chilled tubes containing stabilizers (e.g., sodium fluoride) and process samples within 30 minutes of collection. Validate storage conditions (-80°C) with short-term stability tests (4–24 hours) to ensure metabolite integrity. Parallel experiments under varying pH (4–7.4) can quantify degradation rates .

Q. What are the primary biological roles of Moexiprilat Acyl-β-D-glucuronide in renin-angiotensin system (RAS) modulation?

  • Methodological Answer : Moexiprilat, the active ACE inhibitor, is glucuronidated to enhance hydrophilicity for renal excretion. However, the acyl glucuronide may retain partial ACE inhibitory activity. In vitro assays using recombinant ACE or cardiac fibroblast models (e.g., neonatal rat fibroblasts) can quantify residual activity via angiotensin I conversion inhibition or BrdU incorporation assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo toxicity profiles of Moexiprilat Acyl-β-D-glucuronide?

  • Methodological Answer : In vitro toxicity (e.g., protein adduct formation) may not correlate with in vivo outcomes due to rapid renal clearance or adduct detoxification. Use covalent binding assays (e.g., radiolabeled glucuronide + human serum albumin) to quantify adduct formation in vitro, and compare with in vivo adduct levels via immunoblotting or ELISA in animal models. Adjust for species-specific metabolic differences (e.g., humanized liver mouse models) .

Q. What strategies optimize the synthesis of Moexiprilat Acyl-β-D-glucuronide for use as a reference standard?

  • Methodological Answer : Employ a two-step enzymatic/chemical synthesis: (1) UDP-glucuronosyltransferase (UGT)-mediated glucuronidation of Moexiprilat using human liver microsomes, followed by (2) purification via preparative HPLC with a C18 column and 0.1% formic acid mobile phase. Validate purity (>98%) via LC-UV/HRMS and confirm regioselectivity (β-1-O-acyl linkage) using NOESY NMR .

Q. How do protein adducts of Moexiprilat Acyl-β-D-glucuronide contribute to immunogenic responses, and how can this be modeled experimentally?

  • Methodological Answer : Incubate the glucuronide with plasma proteins (e.g., albumin) at physiological pH (7.4) and 37°C for 7 days. Isolate adducts via SDS-PAGE and detect using anti-glucuronide antibodies. Assess immunogenicity in transgenic mice expressing human MHC alleles by measuring T-cell proliferation and cytokine release (e.g., IL-2, IFN-γ) .

Q. What analytical challenges arise in quantifying Moexiprilat Acyl-β-D-glucuronide in the presence of its isomerization products?

  • Methodological Answer : Isomeric glucuronides (α/β anomers, 2-, 3-, 4-O-acyl migrants) co-elute in standard chromatographic methods. Use high-resolution MS (e.g., Q-TOF) with ion mobility separation or chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve isomers. Quantify individual species using isomer-specific calibration curves .

Methodological Considerations Table

Aspect Recommended Approach Key References
Stability Buffered samples (pH 4–5), rapid freezing (-80°C)
Quantification LC-MS/MS with isomer-resolving chromatography
Toxicity Screening Covalent binding assays + immunogenicity models
Synthesis Enzymatic glucuronidation + preparative HPLC purification

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.